molecular formula C17H34ClNO4 B1143720 (+/-)-Decanoylcarnitine chloride CAS No. 14919-36-9

(+/-)-Decanoylcarnitine chloride

Cat. No.: B1143720
CAS No.: 14919-36-9
M. Wt: 351.91
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Decanoylcarnitine chloride is a chemical compound that belongs to the class of acylcarnitines. It is a derivative of carnitine, which is an essential nutrient involved in the transport of fatty acids into the mitochondria for energy production. The compound is characterized by the presence of a decanoyl group (a ten-carbon fatty acid chain) attached to the carnitine molecule, with chloride as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Decanoylcarnitine chloride typically involves the esterification of carnitine with decanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures and the use of solvents such as methanol or ethanol. The resulting ester is then converted to the chloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction under mild conditions. This method offers advantages such as higher specificity and lower energy consumption compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Decanoylcarnitine chloride can undergo various chemical reactions, including:

    Oxidation: The decanoyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester bond can be reduced to form alcohols.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Decanoic acid or decanone.

    Reduction: Decanol.

    Substitution: Hydroxylated or aminated derivatives of carnitine.

Scientific Research Applications

(+/-)-Decanoylcarnitine chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and acylation reactions.

    Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Explored for potential therapeutic applications in metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the formulation of dietary supplements and energy drinks due to its role in energy production.

Mechanism of Action

The primary mechanism of action of (+/-)-Decanoylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria. The decanoyl group is transferred to carnitine, forming decanoylcarnitine, which is then transported across the mitochondrial membrane by carnitine acyltransferase enzymes. Inside the mitochondria, the decanoyl group is released and undergoes β-oxidation to produce energy in the form of adenosine triphosphate (ATP).

Comparison with Similar Compounds

(+/-)-Decanoylcarnitine chloride can be compared with other acylcarnitines, such as:

    Acetylcarnitine: Contains a two-carbon acetyl group instead of the ten-carbon decanoyl group.

    Palmitoylcarnitine: Contains a sixteen-carbon palmitoyl group.

    Butyrylcarnitine: Contains a four-carbon butyryl group.

The uniqueness of this compound lies in its specific chain length, which influences its solubility, transport properties, and metabolic effects.

Properties

IUPAC Name

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNUEKCBCWXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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